molecular formula C14H28N2O2 B14245951 Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate CAS No. 189938-89-4

Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate

Cat. No.: B14245951
CAS No.: 189938-89-4
M. Wt: 256.38 g/mol
InChI Key: FPEZCBDUKLQETM-UHFFFAOYSA-N
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Description

Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Piperidine derivative and ethyl chloroformate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Ensuring the availability and purity of starting materials.

    Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.

    Product Isolation: Using techniques like distillation or crystallization to isolate the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.

    Receptor Binding: It may bind to receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl piperidin-4-ylcarbamate: Similar structure but with a tert-butyl group instead of ethyl groups.

    tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate: Contains an additional ethyl group on the piperidine ring.

    tert-Butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate: Features a chiral center, making it stereochemically distinct.

Properties

CAS No.

189938-89-4

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

ethyl N-ethyl-N-(4-piperidin-4-ylbutyl)carbamate

InChI

InChI=1S/C14H28N2O2/c1-3-16(14(17)18-4-2)12-6-5-7-13-8-10-15-11-9-13/h13,15H,3-12H2,1-2H3

InChI Key

FPEZCBDUKLQETM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCC1CCNCC1)C(=O)OCC

Origin of Product

United States

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